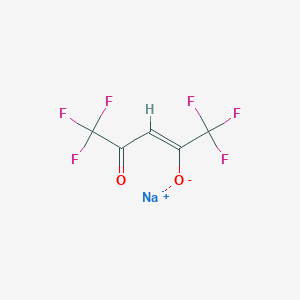

Sodium hexafluoroacetylacetonate

Übersicht

Beschreibung

Sodium hexafluoroacetylacetonate is a chemical compound that forms metal-chelate complexes with Cu (II), Ni (II), Co (II), Nd (III), Rh (III), Fe (III), and Cr (III) . It has been recently employed in the solid-phase synthesis of chromium β-diketonates, in the preparation of novel catalytic ruthenium diphosphine complexes, and in the preparation of a series of new copper chemical vapor deposition (CVD) precursors .

Synthesis Analysis

The synthesis of Sodium hexafluoroacetylacetonate involves the use of hexafluoroacetylacetone. When the synthesis is performed in diethyl ether, a temperature elevation to 35 °C results in the inclusion of products of hexafluoroacetylacetone hydration or its cleavage into the composition of the formed complexes .Molecular Structure Analysis

The molecular structure of Sodium hexafluoroacetylacetonate is represented by the linear formula NaC5HF6O2 . The number of electrons in each of Sodium’s shells is [2, 8, 1] and its electron configuration is [Ne] 3s 1 .Physical And Chemical Properties Analysis

Sodium hexafluoroacetylacetonate is a powder or crystal in form . It has a molecular weight of 230.04 . The compound’s SMILES string is [Na+]. [O-]\C(=C/C(=O)C(F)(F)F)C(F)(F)F .Wissenschaftliche Forschungsanwendungen

Synthesis of Hydrophobic Magnetic Ionic Liquids

Sodium hexafluoroacetylacetonate is used in the synthesis of hydrophobic magnetic ionic liquids (MILs). These MILs are distinguished from traditional ionic liquids by the incorporation of a paramagnetic component within their chemical structure . They are novel solvents that can be used in many applications, including liquid–liquid extraction (LLE) and catalysis .

Liquid–Liquid Extraction (LLE)

The low viscosity and low water solubility of hydrophobic MILs synthesized using Sodium hexafluoroacetylacetonate are essential features that determine their feasibility in LLE .

Catalysis

Hydrophobic MILs synthesized using Sodium hexafluoroacetylacetonate can also be used in catalysis . The low viscosity, high hydrophobicity, and large magnetic susceptibility of these MILs make them highly attractive and promising solvents for catalytic studies .

Separations and Purification

The unique properties of MILs synthesized using Sodium hexafluoroacetylacetonate make them highly attractive and promising solvents for separations and purification .

Liquid Electrochromic Materials

The MILs synthesized using Sodium hexafluoroacetylacetonate can be used as liquid electrochromic materials . These materials can change their optical properties in response to an applied electric field, making them useful in various applications like displays, smart windows, and sensors .

Microfluidic Applications

The low viscosity of the MILs synthesized using Sodium hexafluoroacetylacetonate makes them suitable for microfluidic applications . Microfluidics involves the manipulation and control of fluids at the microscale, and is used in a wide range of applications, from biomedical research to environmental sensing .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Sodium hexafluoroacetylacetonate has been recently employed in the solid-phase synthesis of chromium β-diketonates, in the preparation of novel catalytic ruthenium diphosphine complexes, and in the preparation of a series of new copper chemical vapor deposition (CVD) precursors . This suggests that it could have potential applications in the field of material science and catalysis.

Eigenschaften

IUPAC Name |

sodium;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F6O2.Na/c6-4(7,8)2(12)1-3(13)5(9,10)11;/h1,12H;/q;+1/p-1/b2-1-; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWUDPEKDPFGDOP-ODZAUARKSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(/C(F)(F)F)\[O-])\C(=O)C(F)(F)F.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HF6NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium hexafluoroacetylacetonate | |

CAS RN |

22466-49-5 | |

| Record name | Sodium hexafluoroacetylacetonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes sodium hexafluoroacetylacetonate suitable as a precursor for fluoride materials?

A1: Sodium hexafluoroacetylacetonate, particularly its adduct with tetraglyme (Na(hfa)·tetraglyme), exhibits favorable properties as a precursor for synthesizing fluoride materials like NaF. This adduct is advantageous due to its ease of synthesis, good solubility in common solvents, and its ability to decompose cleanly at relatively low temperatures, leaving behind the desired fluoride material [].

Q2: How does the structure of sodium hexafluoroacetylacetonate change when complexed with different glyme molecules?

A2: The structure of sodium hexafluoroacetylacetonate complexes varies significantly depending on the glyme molecule it coordinates with. For instance, when complexed with diglyme, it forms an ionic oligomeric structure, [Na4(hfa)6]2−•2[Na(diglyme2]+. Conversely, with tetraglyme, a mononuclear seven-coordinated complex, Na(hfa)•tetraglyme, is formed []. Interestingly, it doesn't react with monoglyme, and with triglyme, it forms a liquid adduct []. These structural variations highlight the influence of glyme size and coordination ability on the final complex structure.

Q3: Can you elaborate on the applications of sodium hexafluoroacetylacetonate in material science?

A3: Sodium hexafluoroacetylacetonate, specifically the Na(hfa)·tetraglyme adduct, has proven valuable in material science, particularly in the synthesis of thin films. For instance, it has been successfully employed in both low-pressure metalorganic chemical vapor deposition (MOCVD) and sol-gel/spin-coating techniques for producing NaF films []. These films, especially those doped with lanthanide ions like Yb3+ and Er3+, hold promise for applications in photonics, particularly as upconversion materials [].

Q4: How does sodium hexafluoroacetylacetonate interact with copper(I) complexes, and what is the structural outcome?

A4: Sodium hexafluoroacetylacetonate reacts with copper(I) complexes containing tri(1-cyclohepta-2,4,6-trienyl)phosphane ligands, like CuCl[P(C7H7)3], to form complexes with varying stoichiometries depending on the reaction conditions []. In a 1:1 ratio, a distorted pseudo-trigonal copper(I) complex is formed, with the hexafluoroacetylacetonate acting as a bidentate ligand. Interestingly, one cyclohepta-2,4,6-trienyl substituent interacts weakly with the copper center through its central C=C bond []. In a 1:2 ratio, a pseudo-tetrahedral copper(I) complex is formed with relatively longer Cu-P and Cu-O bonds []. These findings shed light on the coordination chemistry of sodium hexafluoroacetylacetonate with copper(I) complexes and its influence on the resulting structures.

Q5: Beyond material science, are there any other noteworthy applications of sodium hexafluoroacetylacetonate complexes?

A5: While heavily researched in material science, sodium hexafluoroacetylacetonate complexes also exhibit intriguing interactions with macrocycles. For instance, it forms unique complexes with 1-aza-15-crown-5 [, ]. These findings suggest potential applications in areas like separation science, where selective complexation of metal ions using macrocycles is crucial.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromothieno[3,2-C]pyridin-6-amine](/img/structure/B3325877.png)

![Tert-butyl 2-(3-aminopropyl)-3-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate](/img/structure/B3325890.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobutanoic acid](/img/structure/B3325899.png)